Cas no 2229569-09-7 (tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate)

tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate
- EN300-1871564
- 2229569-09-7
- tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate
-
- Inchi: 1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-4-5-13(18)11(8-10)12-9-20-7-6-16-12/h4-5,8,12,16,18H,6-7,9H2,1-3H3,(H,17,19)
- InChI Key: RUGPDLYPJRRWPF-UHFFFAOYSA-N
- SMILES: O1CCNC(C2C(=CC=C(C=2)NC(=O)OC(C)(C)C)O)C1
Computed Properties
- Exact Mass: 294.15795719g/mol
- Monoisotopic Mass: 294.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 79.8Ų
tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1871564-0.05g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 0.05g |
$1513.0 | 2023-09-18 | ||
Enamine | EN300-1871564-0.5g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 0.5g |
$1728.0 | 2023-09-18 | ||
Enamine | EN300-1871564-5.0g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 5g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1871564-0.1g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 0.1g |
$1585.0 | 2023-09-18 | ||
Enamine | EN300-1871564-10.0g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 10g |
$7742.0 | 2023-06-02 | ||
Enamine | EN300-1871564-10g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 10g |
$7742.0 | 2023-09-18 | ||
Enamine | EN300-1871564-1g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 1g |
$1801.0 | 2023-09-18 | ||
Enamine | EN300-1871564-0.25g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 0.25g |
$1657.0 | 2023-09-18 | ||
Enamine | EN300-1871564-5g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 5g |
$5221.0 | 2023-09-18 | ||
Enamine | EN300-1871564-1.0g |
tert-butyl N-[4-hydroxy-3-(morpholin-3-yl)phenyl]carbamate |
2229569-09-7 | 1g |
$1801.0 | 2023-06-02 |
tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate Related Literature
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate
Introduction to Tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate (CAS No. 2229569-09-7)
Tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate, identified by the chemical compound code CAS No. 2229569-09-7, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their structural flexibility and biological activity. The presence of both hydroxyl and morpholine functional groups in its molecular framework endows it with unique physicochemical properties, making it a promising candidate for further exploration in drug discovery and development.
The structural composition of Tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate can be broken down into several key functional moieties. The tert-butyl group serves as a sterically bulky substituent, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. The hydroxy group at the 4-position of the phenyl ring introduces a polar characteristic, enhancing water solubility and potentially facilitating hydrogen bonding interactions with biological receptors. Additionally, the morpholine ring at the 3-position adds another layer of complexity, contributing to the molecule's overall pharmacophore and influencing its pharmacokinetic behavior.
In recent years, there has been a growing interest in designing molecules that incorporate both hydroxyl and morpholine functionalities due to their demonstrated efficacy in modulating various biological pathways. For instance, studies have shown that hydroxyl-containing compounds often exhibit antioxidant and anti-inflammatory properties, while morpholine derivatives are frequently employed in the development of antiviral and antibacterial agents. The combination of these two motifs in Tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate suggests potential therapeutic applications in areas such as immunomodulation and neuroprotection.
One of the most compelling aspects of this compound is its potential role as a scaffold for drug design. The phenylcarbamate core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with enzymes and receptors in a targeted manner. By modifying the substituents around this core structure, chemists can fine-tune the biological activity of the molecule. The tert-butyl group, in particular, has been shown to enhance binding affinity by increasing steric hindrance at critical interaction points. This property is particularly valuable in situations where precise receptor engagement is required.
The synthesis of Tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and functional group transformations. Advanced synthetic methodologies have enabled chemists to construct this complex molecule with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define its structure. Additionally, protecting group strategies have been employed to ensure that each functional group is introduced at the appropriate stage during synthesis.
Recent research has highlighted the importance of understanding the metabolic fate of pharmaceutical candidates like Tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate. Studies using computational modeling and experimental techniques have provided insights into how this compound might be processed by enzymes such as cytochrome P450 (CYP450) enzymes. These studies are crucial for predicting drug-drug interactions and optimizing dosing regimens. Furthermore, kinetic studies have revealed that the hydroxyl group at the 4-position may be susceptible to oxidation, suggesting that it could serve as a metabolic vulnerability that could be exploited to enhance drug efficacy or reduce side effects.
The potential applications of Tert-butyl N-4-hydroxy-3-(morpholin-3-yl)phenylcarbamate extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for use as an intermediate in the synthesis of larger biologically active molecules. For example, researchers have explored its utility in constructing peptidomimetics—molecules designed to mimic peptides but with improved stability and bioavailability. Such derivatives could offer novel therapeutic approaches in areas where peptide-based therapies face limitations.
In conclusion, Tert-butyl N-4-hydroxy-3-(morpholin-3-y l)phen ylcarbamate (CAS No. 2229569-09-7) represents a fascinating compound with significant potential in pharmaceutical research and development. Its structural features, including the tert-butyl group, hydroxy group, and morpholine ring, contribute to its unique physicochemical properties and biological activity. Ongoing research continues to uncover new applications for this molecule, ranging from drug design to metabolic studies, underscoring its importance as a valuable tool in modern medicinal chemistry.
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